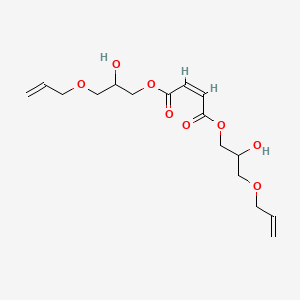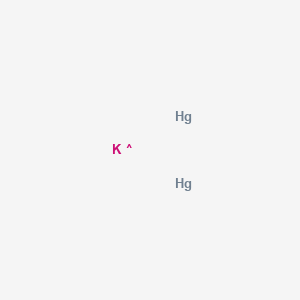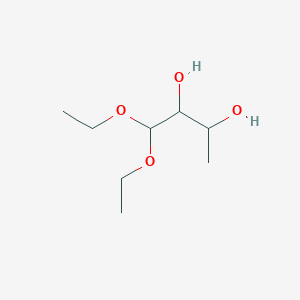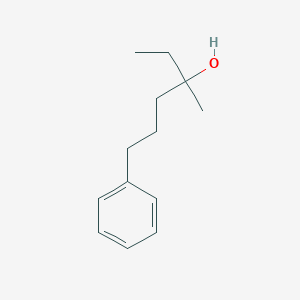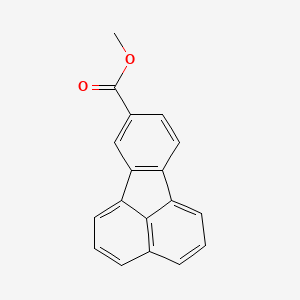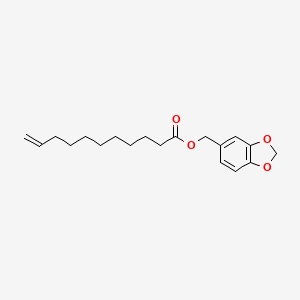![molecular formula C17H24O2 B14727690 2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane CAS No. 5436-80-6](/img/structure/B14727690.png)
2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring and a phenyl-substituted heptene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane typically involves the reaction of 1-phenylhept-1-en-2-ol with 1,3-dioxane under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the dioxane ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond into a single bond.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 2-[(E)-1-phenylhex-1-en-2-yl]-1,3-dioxane
- 2-[(E)-1-phenylpent-1-en-2-yl]-1,3-dioxane
Comparison: Compared to its homologs, 2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane has a longer carbon chain, which may influence its physical and chemical properties, such as solubility and reactivity. This compound’s unique structure provides distinct advantages in specific applications, making it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
5436-80-6 |
|---|---|
Formule moléculaire |
C17H24O2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane |
InChI |
InChI=1S/C17H24O2/c1-2-3-5-11-16(17-18-12-8-13-19-17)14-15-9-6-4-7-10-15/h4,6-7,9-10,14,17H,2-3,5,8,11-13H2,1H3/b16-14+ |
Clé InChI |
UEEDPAPVCMUTSS-JQIJEIRASA-N |
SMILES isomérique |
CCCCC/C(=C\C1=CC=CC=C1)/C2OCCCO2 |
SMILES canonique |
CCCCCC(=CC1=CC=CC=C1)C2OCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





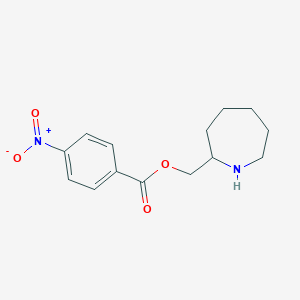
![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)

![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)
![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)
